molecular formula C25H22Br2N2O4 B405209 3,5-bis(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole CAS No. 328540-62-1

3,5-bis(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole

Cat. No. B405209
CAS RN: 328540-62-1
M. Wt: 574.3g/mol
InChI Key: LBVVHUPWMSHOCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-bis(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole, also known as BTPP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BTPP is a pyrazole derivative that exhibits promising pharmacological properties, making it a potential candidate for the development of new drugs for various diseases.

Mechanism of Action

The exact mechanism of action of 3,5-bis(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways. 3,5-bis(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole has been found to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. 3,5-bis(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
3,5-bis(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. 3,5-bis(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole has also been found to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

3,5-bis(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole exhibits several advantages for lab experiments, including its high potency and selectivity, making it an ideal candidate for drug discovery and development. However, the limitations of 3,5-bis(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole include its low solubility and stability, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research and development of 3,5-bis(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole. One potential direction is the further investigation of its anticancer properties, particularly in combination with other chemotherapeutic agents. Another potential direction is the exploration of its neuroprotective effects for the treatment of neurodegenerative diseases. Additionally, the development of new analogs and derivatives of 3,5-bis(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole could lead to the discovery of more potent and selective compounds for various therapeutic applications.

Synthesis Methods

The synthesis of 3,5-bis(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole involves a multi-step process that includes the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form an acid chloride, which then reacts with hydrazine hydrate to form a hydrazide. The hydrazide is then reacted with 4-bromobenzoyl chloride to form the intermediate product, which is then reacted with 4-bromoaniline to form the final product, 3,5-bis(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole.

Scientific Research Applications

3,5-bis(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole has been extensively studied for its potential applications in drug discovery and development. It has shown promising results in various preclinical studies, including anticancer, anti-inflammatory, and antimicrobial activities. 3,5-bis(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole has also been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

properties

IUPAC Name

[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-(3,4,5-trimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22Br2N2O4/c1-31-22-12-17(13-23(32-2)24(22)33-3)25(30)29-21(16-6-10-19(27)11-7-16)14-20(28-29)15-4-8-18(26)9-5-15/h4-13,21H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVVHUPWMSHOCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22Br2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-bis(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.